1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-10-9-15(8-7-13(10)16)12-5-3-11(14)4-6-12/h3-6,10,13,16H,2,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFIKIJRGJELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol, a compound belonging to the piperidine family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, particularly in the context of cancer therapy and neurodegenerative diseases.
Chemical Structure and Properties
The compound has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol. Its structure features a piperidine ring substituted with an amino group and an ethyl chain, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. Specifically, it showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 12 | FaDu (hypopharyngeal) | |
| Bleomycin | 15 | FaDu (hypopharyngeal) | |
| Other Piperidine Derivative | 20 | Various |
Neuroprotective Effects
The compound also shows promise in treating neurodegenerative diseases. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions like Alzheimer’s disease .
Table 2: Enzyme Inhibition Data
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's structural features facilitate binding to AChE and BuChE, leading to inhibition of these enzymes. Additionally, its piperidine framework contributes to its ability to penetrate biological membranes, enhancing its efficacy in cellular environments .
Case Studies
- Cancer Treatment : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead candidate for further development into anticancer agents .
- Alzheimer's Disease Model : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque accumulation. These findings suggest that the compound may not only inhibit cholinesterases but also exert neuroprotective effects through additional mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with 4-Aminophenyl Groups
Chalcones such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% PfFd-PfFNR inhibition) demonstrate the importance of the 4-aminophenyl group in antimalarial activity. Docking studies reveal that the amino group forms electrostatic interactions with target proteins, enhancing inhibition . In contrast, 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol lacks the α,β-unsaturated ketone of chalcones but shares the 4-aminophenyl motif, which may facilitate similar target engagement. The ethyl-piperidine core may improve metabolic stability compared to the chalcone scaffold .
Table 1: Key Chalcone Analogs and Activities
Piperidine-Based Antimalarial and Antimicrobial Agents
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () highlights the role of piperidine derivatives in antimicrobial applications. Its 4-oxo group and aromatic substituents contribute to crystallographic stability and bioactivity . The ethyl group in both compounds may enhance membrane permeability, but the 4-aminophenyl group in the target compound could improve target specificity .
Thiazolidinone and Benzimidazolone Derivatives
Compounds like 3-(4-(3-(4-aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one () exhibit potent activity due to the 4-aminophenyl-thiazolidinone hybrid structure. The thiazolidinone ring introduces rigidity, whereas the piperidine core in this compound offers conformational flexibility, which may affect binding kinetics .
Benzimidazolone derivatives (e.g., 3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one) combine piperidine with aromatic systems for CNS activity. The fluorophenyl group in these analogs enhances blood-brain barrier penetration, whereas the 4-aminophenyl group in the target compound may favor peripheral targets .
Piperidin-4-ol Derivatives with Aminoalkyl Substituents
4-(2-Amino-ethyl)-1,2,5-trimethyl-piperidin-4-ol () and 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol () share the piperidin-4-ol scaffold but differ in substituents. These structural variations influence solubility and target selectivity .
Table 2: Physicochemical Comparison of Piperidin-4-ol Analogs
Key Structural-Activity Insights
- Amino Group Role: The 4-aminophenyl group enhances electrostatic interactions, as seen in chalcone inhibitors (50% PfFd-PfFNR inhibition) .
- Ethyl vs.
- Hydroxyl vs. Oxo Groups : The 4-hydroxyl in the target compound may offer different hydrogen-bonding profiles compared to 4-oxo analogs, affecting target binding .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Aminophenyl)-3-ethylpiperidin-4-ol typically involves:
- Starting from piperidin-4-ol or its derivatives.
- Introduction of the 4-aminophenyl group onto the nitrogen atom of the piperidine ring.
- Alkylation at the 3-position of the piperidine ring to introduce the ethyl group.
- Use of suitable solvents and bases to facilitate substitution and maintain reaction efficiency.
Preparation of Piperidin-4-ol Derivatives
According to patent US4482561A, piperidinols with the general formula can be prepared by attaching substituents to the nitrogen atom of piperidinols in a conventional manner. The reaction typically occurs under mild conditions, with reactants used in equimolar proportions and reaction temperatures ranging from 20°C to 50°C.
- Key points:
- Piperidinols serve as the core scaffold.
- Substituents such as the 4-aminophenyl group are introduced via nucleophilic substitution.
- Alkali metal carbonates are used as acid-binding agents.
- Solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and bases.
Specific Reaction Conditions and Reagents
- Solvent: Dimethylformamide (DMF) is commonly used due to its high polarity and ability to stabilize charged intermediates.
- Base: Alkali metal carbonates (e.g., potassium carbonate) serve as acid scavengers to neutralize by-products and drive the reaction forward.
- Temperature: Reactions are carried out between 20°C and 100°C, with a preference for 50°C to 100°C for optimal yields.
- Purification: Products are purified by chromatography and crystallization to obtain pharmaceutically acceptable purity.
Data Table: Optimized Reaction Conditions for Related Aminophenyl Cyclizations
| Entry | Solvent | Oxidant | Base | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DMF | None | KOH | 40 | NR | No reaction |
| 2 | MeCN | KMnO4 | KOH | 5 | Dec. | Decomposition |
| 4 | MeCN | H2O2/Urea | KOH | 300 | 60 | Good yield |
| 5 | DMF | O2/Activated Carbon | KOH | 180 | 64 | Promising |
| 10 | DMF | DMSO | KOH | 180 | 67 | Good yield |
| 12 | DMSO | DMSO | KOH | 40 | 80 | Best yield |
| 13 | DMSO | DMSO | NaOH | 60 | 52 | Less efficient with NaOH |
NR = No Reaction; Dec. = Decomposition; MeCN = Acetonitrile
Summary of Research Findings
- The preparation of this compound involves nucleophilic substitution on piperidin-4-ol derivatives with 4-aminophenyl substituents.
- Reaction conditions favor the use of polar aprotic solvents like DMF and bases such as potassium carbonate or KOH.
- Temperature control is critical to avoid decomposition and ensure good yields.
- Purification involves standard chromatographic and crystallization techniques.
- Oxidative cyclization methods from related aminophenyl compounds suggest potential for alternative synthetic routes, especially for functional group transformations.
- Mild oxidants and base-assisted reactions in DMSO have demonstrated high efficiency in related systems, which could be adapted for the target compound synthesis.
Concluding Remarks
While direct literature specifically detailing the synthesis of this compound is limited, the combination of classical piperidine functionalization methods and recent advances in oxidative cyclization of aminophenyl compounds provides a robust framework for its preparation. Optimizing solvent, base, and temperature parameters, as well as considering oxidative methodologies, can significantly enhance yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
